molecular formula C13H19NO4 B14692383 Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 29872-19-3

Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14692383
CAS No.: 29872-19-3
M. Wt: 253.29 g/mol
InChI Key: NWHNUVAQVJKIIO-UHFFFAOYSA-N
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Description

Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound often used as a building block in organic synthesis. It is known for its role in the preparation of various biologically active compounds. This compound is also referred to as a Hantzsch ester, which is a class of compounds known for their reducing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is typically synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde, ethyl acetoacetate, and ammonia or an ammonium salt under acidic conditions. The reaction proceeds through a multi-component condensation process, resulting in the formation of the dihydropyridine ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon, hydrogen gas.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its ability to donate hydrogen atoms, making it a potent reducing agent. This property is utilized in various chemical reactions, including the reduction of carbonyl compounds and imines. Additionally, its calcium channel blocking activity is attributed to its interaction with calcium channels, preventing calcium influx into cells and thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its dual role as a reducing agent and a calcium channel blocker. This combination of properties makes it a versatile compound in both chemical synthesis and pharmacological research .

Properties

CAS No.

29872-19-3

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

diethyl 1,2-dimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(3)14(4)8-10/h8H,5-7H2,1-4H3

InChI Key

NWHNUVAQVJKIIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=C(C1)C(=O)OCC)C)C

Origin of Product

United States

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